molecular formula C13H11NO2 B119864 3-Cyano-6-isopropylchromone CAS No. 50743-32-3

3-Cyano-6-isopropylchromone

Cat. No.: B119864
CAS No.: 50743-32-3
M. Wt: 213.23 g/mol
InChI Key: IMVAJLIIWCJMJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Cyano-6-isopropylchromone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-isopropyl-2-hydroxyacetophenone with cyanoacetic acid in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired chromone derivative.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization .

Scientific Research Applications

Chemistry:

3-Cyano-6-isopropylchromone is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules .

Biology:

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antioxidant properties .

Medicine:

The compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • 3-Cyano-4-methylchromone
  • 3-Cyano-6-methylchromone
  • 3-Cyano-6-ethylchromone

Comparison:

3-Cyano-6-isopropylchromone is unique due to the presence of the isopropyl group at the sixth position, which imparts distinct chemical and biological properties compared to its analogs. For example, the isopropyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

IUPAC Name

4-oxo-6-propan-2-ylchromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-5,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVAJLIIWCJMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352906
Record name 3-Cyano-6-isopropylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50743-32-3
Record name 3-Cyano-6-isopropylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Isopropylchromone-3-carbonitrile
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